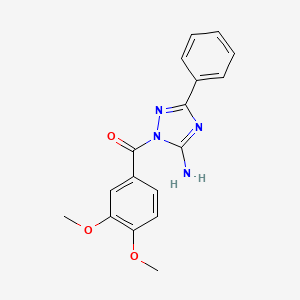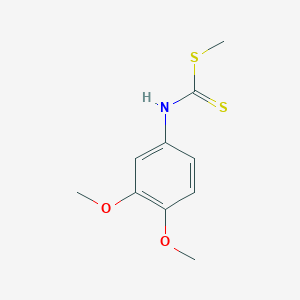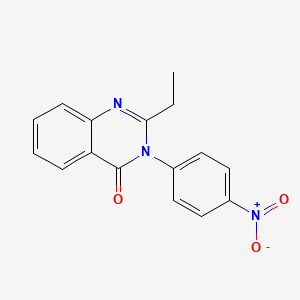
N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as DMT, is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. For example, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been found to possess antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a versatile compound for various research applications. Additionally, this compound is relatively easy to synthesize, which makes it a readily available compound for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in animal studies, its toxicity in humans is not fully understood. Additionally, the optimal dosage and administration route of this compound for various therapeutic applications have not been fully established.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. One of the potential directions is the development of new therapeutic agents based on the structure of this compound. For example, the synthesis of new thiazole derivatives with improved biological activities and reduced toxicity could lead to the development of new drugs for various diseases.
Another potential direction is the investigation of the mechanism of action of this compound. Understanding the exact molecular targets and signaling pathways involved in the biological activities of this compound could lead to the development of more specific and effective therapeutic agents.
Conclusion:
This compound is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, make it a promising candidate for various research applications. While there are still limitations and uncertainties regarding the toxicity and optimal dosage of this compound, its potential for the development of new therapeutic agents makes it a compound worth further investigation.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 3-pyridinecarboxaldehyde. The final product is obtained through the cyclization of the resulting intermediate with ammonium acetate.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. This compound has also been found to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-12-5-6-13(15(8-12)21-2)18-16-19-14(10-22-16)11-4-3-7-17-9-11/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRLGDHTEVBNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)





![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)